7-Acetyllycopsamine

Descripción general

Descripción

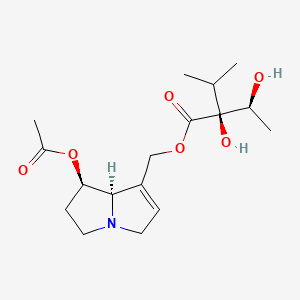

7-Acetyllycopsamine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their hepatotoxic properties. This compound is found in certain plants and is known to induce liver inflammation in animal models . The molecular formula of this compound is C₁₇H₂₇NO₆, and it has a molecular weight of 341.40 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyllycopsamine typically involves the acetylation of lycopsamine, another pyrrolizidine alkaloid. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods

the general approach would involve the extraction of lycopsamine from plant sources followed by chemical modification through acetylation .

Análisis De Reacciones Químicas

Types of Reactions

7-Acetyllycopsamine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.

Reduction: Reduction reactions can convert the N-oxide derivatives back to the parent alkaloid.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, deacetylated lycopsamine, and other substituted derivatives .

Aplicaciones Científicas De Investigación

Hepatotoxicity Studies

7-Acetyllycopsamine is extensively used in research to understand the mechanisms of hepatotoxicity associated with pyrrolizidine alkaloids. Studies have shown that it induces liver inflammation in animal models, making it a key compound for investigating liver damage and potential therapeutic interventions .

Biochemical Pathway Analysis

Research indicates that this compound interacts with liver cells, affecting biochemical pathways related to liver function and inflammation. Its mode of action involves binding interactions with biomolecules, which may lead to DNA damage and carcinogenicity in experimental animals .

Risk Assessment in Herbal Remedies

Recent studies have assessed the content of pyrrolizidine alkaloids, including this compound, in traditional Chinese medicine (TCM) formulations. The findings highlighted the need for careful evaluation of these compounds due to their potential health risks when consumed .

Cellular Effects

The compound's hepatotoxicity is attributed to its metabolites, which can cause genotoxic effects. The active metabolites interact with DNA in liver cells, leading to mutations and potential cancer development .

Metabolic Pathways

Research has shown that the metabolism of this compound involves cytochrome P450 enzymes, which play a crucial role in its toxicological profile. Understanding these pathways helps elucidate how this compound exerts its harmful effects on the liver .

Case Studies

Mecanismo De Acción

The hepatotoxic effects of 7-Acetyllycopsamine are primarily due to its ability to induce liver inflammation. The compound is metabolized in the liver to form reactive intermediates that can bind to cellular macromolecules, leading to cell damage and inflammation . The molecular targets include liver enzymes and cellular proteins involved in detoxification pathways .

Comparación Con Compuestos Similares

Similar Compounds

Lycopsamine: The parent compound from which 7-Acetyllycopsamine is derived.

Echimidine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.

Intermedine: Structurally similar to lycopsamine and also exhibits hepatotoxicity.

Uniqueness

This compound is unique due to its specific acetylation, which alters its chemical properties and biological activity compared to its parent compound, lycopsamine . This modification can affect its solubility, reactivity, and toxicity profile, making it a valuable compound for specific research applications.

Actividad Biológica

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA) primarily derived from plants such as comfrey (Symphytum spp.). This compound has garnered attention due to its biological activity and potential health risks associated with its consumption. This article delves into the biological activity of this compound, highlighting its metabolism, toxicity, and clinical implications.

Chemical Structure and Metabolism

This compound is characterized by its pyrrolizidine structure, which is known for being biologically inactive until metabolized. The metabolic activation of PAs occurs primarily in the liver via cytochrome P450 enzymes, particularly CYP3A and CYP2B isoforms. These enzymes convert this compound into reactive metabolites that can interact with cellular macromolecules, leading to toxicity and genotoxicity .

Metabolic Pathways

- Phase I Metabolism : Involves oxidation by cytochrome P450 enzymes.

- Phase II Metabolism : Conjugation processes that facilitate detoxification.

- Toxic Metabolites : Reactive metabolites can bind to DNA and proteins, potentially leading to mutagenesis and carcinogenesis .

Toxicological Profile

The hepatotoxic effects of this compound have been documented in various studies. Notably, a study investigating Hirmi Valley liver disease in Ethiopia reported significant liver damage associated with the consumption of foods contaminated with this alkaloid. Clinical symptoms included hepatomegaly, abdominal pain, and bloody diarrhea . Histological examinations revealed centrilobular necrosis and fibrosis in affected individuals.

Case Studies

- Hirmi Valley Liver Disease :

- Comfrey Consumption :

Biological Activity

The biological activity of this compound extends beyond hepatotoxicity. Research indicates that it may possess anti-inflammatory properties; however, these effects are overshadowed by its toxic potential.

Table 1: Biological Activities of this compound

| Activity Type | Effect | References |

|---|---|---|

| Hepatotoxicity | Induces liver damage | |

| Genotoxicity | DNA binding leading to mutations | |

| Anti-inflammatory | Potential activity noted |

Health Risk Assessment

Due to the toxic nature of this compound, risk assessments have been conducted to evaluate its safety in herbal remedies. The European Food Safety Authority (EFSA) has highlighted concerns regarding the presence of PAs in food products, particularly those derived from comfrey .

Risk Factors

- Exposure Levels : Consumption of contaminated herbal products can lead to significant health risks.

- Regulatory Actions : Recommendations against the use of comfrey products containing PAs have been made due to their hepatotoxic potential.

Propiedades

IUPAC Name |

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDOFSJTBIDAHX-OFSOMGBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223742 | |

| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73544-48-6 | |

| Record name | 7-Acetyllycopsamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73544-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopsamine `1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073544486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ACETYLLYCOPSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E96Z64UMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 7-Acetyllycopsamine and in what plant species is it found?

A1: this compound is a pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family, such as comfrey (Symphytum officinale) []. Other plant sources include Symphytum × uplandicum (Russian comfrey) [] and Echium species like Echium rauwolfii and Echium horridum [].

Q2: How do pyrrolizidine alkaloids (PAs) like this compound exert their toxic effects?

A2: While this compound's specific toxicity is less studied, PAs like riddelliine, structurally similar to those found in comfrey, are known to be genotoxic and carcinogenic []. These effects are attributed to the active metabolites of PAs, which interact with DNA primarily in liver cells. This interaction leads to DNA damage, mutation induction, and potentially, cancer development [].

Q3: Why are the levels of this compound important in assessing the safety of comfrey?

A3: this compound, along with other PAs, is a significant contributor to the toxicity associated with comfrey consumption []. Studies analyzing the PA content in Symphytum asperum roots found significant amounts of this compound, exceeding the tolerable levels recommended by regulatory bodies []. Notably, echimidine, a highly toxic PA, was also detected in these samples, raising concerns about the safety of using such plants for medicinal purposes [].

Q4: Does the concentration of this compound vary within a plant or across different growing conditions?

A4: Yes, research suggests that environmental factors and plant part can influence PA concentrations. A study on Symphytum asperum found significant variations in this compound levels in roots depending on the season []. This highlights the importance of considering various factors, such as plant part, harvest time, and geographical location, when assessing PA content and potential toxicity [, ].

Q5: What are the implications of varying PA content for the use of comfrey in traditional medicine?

A5: The presence of PAs like this compound and their variable concentrations pose a significant challenge for the safe use of comfrey in traditional medicine []. This emphasizes the need for a refined risk assessment of PAs in medicinal plants like comfrey to ensure public health []. Further research on individual PA levels, standardized extraction methods, and potential detoxification strategies is crucial to harnessing the potential benefits of these plants while minimizing risks [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.